N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16510622
InChI: InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1
SMILES:
Molecular Formula: C21H32N4O4
Molecular Weight: 404.5 g/mol

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

CAS No.:

Cat. No.: VC16510622

Molecular Formula: C21H32N4O4

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide -

Specification

Molecular Formula C21H32N4O4
Molecular Weight 404.5 g/mol
IUPAC Name N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1
Standard InChI Key CAYJNBJPGBBDAS-WMZOPIPTSA-N
Isomeric SMILES C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3
Canonical SMILES C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3

Introduction

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound with a specific stereochemistry and functional groups that suggest potential applications in pharmaceutical chemistry. This compound combines elements of amino acids, oxazoles, and carboxamides, which are common motifs in drug design due to their ability to interact with biological targets.

Synthesis

The synthesis of this compound involves multiple steps, likely starting from simpler amino acid derivatives and oxazole precursors. The process would require careful control of reaction conditions to maintain the desired stereochemistry.

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Synthesis Steps: 1. Preparation of the amino acid backbone with the correct stereochemistry. 2. Introduction of the cyclohexyl group. 3. Formation of the oxazole ring. 4. Coupling of the oxazole with the amino acid derivative.

Potential Applications

Potential ApplicationRationale
Enzyme InhibitionPresence of functional groups that can interact with enzymes.
Receptor BindingAbility of oxazole and cyclohexyl groups to participate in non-covalent interactions.

Research Findings

While specific research findings on this compound are not detailed in the available sources, compounds with similar structures have been studied for their pharmacological properties. For instance, oxazole derivatives are known for their antimicrobial and anticancer activities.

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